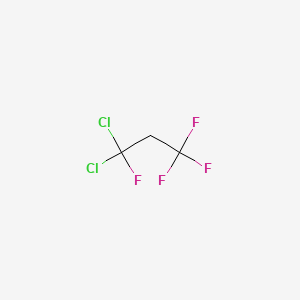

1,1-Dichloro-1,3,3,3-tetrafluoropropane

Description

Contextualization within Organofluorine Chemistry and Contemporary Fluorocarbon Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique position in chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorocarbons, a subset of these compounds, are characterized by the presence of carbon-fluorine bonds, and in many cases, other halogens. 1,1-Dichloro-1,3,3,3-tetrafluoropropane is a hydrochlorofluorocarbon (HCFC), a class of compounds that contains hydrogen, chlorine, fluorine, and carbon. These compounds are of particular interest due to their thermodynamic properties which make them suitable for applications such as refrigeration and foam blowing.

Evolution of Research Interests in Specific Hydrochlorofluorocarbons (HCFCs)

The research focus on fluorocarbons has evolved significantly over the past century. Initially, chlorofluorocarbons (CFCs) were widely developed and used due to their stability, non-toxicity, and effectiveness as refrigerants and propellants. However, their detrimental effect on the stratospheric ozone layer led to an international phase-out under the Montreal Protocol. wikipedia.org This regulatory shift spurred intensive research into alternatives, leading to the development of HCFCs as transitional replacements. wikipedia.org HCFCs contain hydrogen, which makes them more susceptible to degradation in the troposphere, thus reducing their ozone-depleting potential compared to CFCs. wikipedia.org Research has since continued to evolve, now focusing on hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have a zero ozone depletion potential.

Historical Scientific Perspectives on Fluorocarbon Development and Research Directives

The history of fluorocarbons dates back to the late 19th and early 20th centuries. The initial synthesis of simple aliphatic fluorocarbons laid the groundwork for the commercial production of CFCs in the 1930s for refrigeration applications. The post-World War II era saw an expansion of their use in various industrial and consumer products. The discovery of the ozone hole in the 1980s created a new directive for fluorocarbon research, focusing on environmental impact. This led to a multi-generational development of refrigerants and other fluorinated compounds, with each new class aiming to reduce or eliminate ozone depletion and, more recently, global warming potential.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloro-1,3,3,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUEXFKGWKQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070125 | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64712-27-2 | |

| Record name | 1,1-Dichloro-1,3,3,3-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64712-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1,1 Dichloro 1,3,3,3 Tetrafluoropropane

Gas-Phase Atmospheric Oxidation Mechanisms

The primary sink for 1,1-Dichloro-1,3,3,3-tetrafluoropropane in the troposphere is its reaction with photochemically generated hydroxyl radicals (•OH). To a lesser extent, reactions with chlorine atoms (Cl•) can also contribute to its degradation, particularly in marine boundary layers or regions with significant chlorine sources.

Reaction Kinetics and Thermodynamics with Hydroxyl Radicals (•OH)

The rate of degradation of this compound in the atmosphere is primarily determined by the kinetics of its reaction with the hydroxyl radical. This reaction involves the abstraction of a hydrogen atom from the propane (B168953) backbone, initiating a cascade of oxidation reactions.

Theoretical and computational chemistry studies can also provide estimates for the reaction rate constants and thermodynamic parameters. These studies often employ quantum mechanical calculations to determine the reaction pathways and activation energies. For other HCFCs, it has been shown that the C-H bond strength is a critical factor influencing the reaction rate.

Table 1: Hypothetical Arrhenius Parameters for the Reaction of this compound with •OH Radicals (Illustrative)

| Parameter | Value | Units |

| Pre-exponential Factor (A) | Value not available | cm³ molecule⁻¹ s⁻¹ |

| Activation Energy (Ea) | Value not available | kJ mol⁻¹ |

| Rate Constant at 298 K (k) | Value not available | cm³ molecule⁻¹ s⁻¹ |

| Note: This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature. |

Reaction Kinetics and Thermodynamics with Chlorine Atoms (Cl•)

In addition to reacting with •OH radicals, this compound can also be oxidized by chlorine atoms. Although the global atmospheric concentration of Cl• is much lower than that of •OH, this reaction can be a significant removal pathway in specific environments.

Similar to the reaction with •OH radicals, the reaction with Cl• proceeds via hydrogen abstraction. The kinetics of this reaction are also described by a temperature-dependent rate constant. No specific experimental or theoretical kinetic data for the reaction of this compound with Cl• atoms were found in the surveyed literature. However, studies on other volatile organic compounds show that the rate constants for reactions with Cl• are often several orders of magnitude higher than those for reactions with •OH.

Table 2: Hypothetical Arrhenius Parameters for the Reaction of this compound with Cl• Atoms (Illustrative)

| Parameter | Value | Units |

| Pre-exponential Factor (A) | Value not available | cm³ molecule⁻¹ s⁻¹ |

| Activation Energy (Ea) | Value not available | kJ mol⁻¹ |

| Rate Constant at 298 K (k) | Value not available | cm³ molecule⁻¹ s⁻¹ |

| Note: This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature. |

Identification and Characterization of Atmospheric Degradation Products

Following the initial hydrogen abstraction by •OH or Cl•, the resulting haloalkyl radical (CF₃CH₂CCl₂•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CH₂CCl₂OO•). The subsequent reactions of this peroxy radical determine the final degradation products.

For many hydrofluorocarbons and hydrochlorofluorocarbons, the atmospheric degradation can lead to the formation of a variety of oxygenated compounds. researchgate.net Based on the degradation mechanisms of structurally similar compounds, the atmospheric oxidation of this compound is expected to produce compounds such as formyl fluoride (B91410) (HC(O)F), carbonyl fluoride (COF₂), and trifluoroacetic acid (TFA; CF₃COOH). youtube.com The formation of these products has significant environmental implications, as TFA is a persistent and mobile substance in the environment. youtube.com

The degradation cascade can be summarized as follows:

Hydrogen Abstraction: CF₃CH₂CCl₂F + •OH/Cl• → CF₃CH₂CCl₂• + H₂O/HCl

Oxygen Addition: CF₃CH₂CCl₂• + O₂ → CF₃CH₂CCl₂OO•

Reaction with NO: CF₃CH₂CCl₂OO• + NO → CF₃CH₂CCl₂O• + NO₂

Decomposition of Alkoxy Radical: The subsequent fate of the CF₃CH₂CCl₂O• radical can involve C-C bond cleavage or reaction with other atmospheric species, leading to the formation of the aforementioned degradation products.

Degradation Pathways in Environmental Compartments

Beyond the gas-phase atmospheric reactions, the fate of this compound and its degradation products is also influenced by processes occurring in other environmental compartments, such as water bodies.

Hydrolytic Stability and Hydrolysis Products

Hydrolysis, the reaction with water, can be a potential degradation pathway for halogenated hydrocarbons. The rate of hydrolysis is dependent on factors such as temperature, pH, and the structure of the compound.

For halogenated propanes, hydrolysis typically proceeds via nucleophilic substitution, where a halogen atom is replaced by a hydroxyl group. viu.ca The stability of the C-Cl bond and steric hindrance around the carbon atom influence the rate of this reaction. Dichloro-substituted propanes can undergo hydrolysis, although the rates can be very slow under typical environmental conditions. epa.gov

Specific data on the hydrolytic stability and hydrolysis products of this compound are not available in the reviewed scientific literature. However, based on the general principles of haloalkane hydrolysis, the reaction would likely lead to the formation of the corresponding alcohol, CF₃CH₂CCl(OH)F, which may be unstable and undergo further transformation. Given the presence of fluorine atoms, which generally form stronger bonds with carbon than chlorine, the C-Cl bonds would be more susceptible to hydrolysis. The hydrolysis half-life for some dichloropropanes can be on the order of years at neutral pH and ambient temperature. nih.gov

Biotransformation and Biodegradation Research in Environmental Systems

Research into the environmental fate of this compound (HCFC-234fb) has primarily focused on its transformation in the atmosphere, which is the principal pathway for its environmental degradation. rsc.org Studies on its biodegradation in soil or aquatic systems are not extensively available in publicly accessible literature. The main process governing its environmental transformation is atmospheric oxidation initiated by reactions with hydroxyl radicals (˙OH) and chlorine atoms (Cl). rsc.org

Quantum chemical calculations have been employed to investigate the thermodynamics and kinetics of the gas-phase oxidation of HCFC-234fb. rsc.org The dominant reaction pathway involves the abstraction of a hydrogen atom from the central carbon atom, leading to the formation of the product radical CF₃ĊHCCl₂F. rsc.org The rate of reaction with hydroxyl radicals is significantly higher—by two orders of magnitude—than with chlorine atoms, indicating that the reaction with ˙OH is the more important atmospheric sink for this compound. rsc.org

Based on these reaction rates, key atmospheric fate parameters have been estimated. The atmospheric lifetime of this compound is calculated to be approximately 8.2 years. rsc.org Furthermore, its radiative efficiency has been determined, leading to an estimated 100-year Global Warming Potential (GWP) of 712. rsc.org These findings are crucial for understanding the environmental impact of HCFC-234fb, particularly its contribution to stratospheric ozone depletion and global warming. rsc.org

Interactive Data Table: Atmospheric Oxidation and Environmental Impact of this compound

Parameter Value Reactant Species Temperature (K) Rate Coefficient (k) 3.89 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ ˙OH 298 Rate Coefficient (k) 2.54 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ Cl 298 Atmospheric Lifetime 8.2 years N/A N/A Radiative Efficiency 0.246 W m⁻² ppb⁻¹ N/A N/A Global Warming Potential (100-year) 712 N/A N/A

Thermal Decomposition Studies and Reactivity with Extreme Conditions

Therefore, a quantitative analysis of its thermal stability, the identity of potential decomposition products (such as smaller halogenated compounds, hydrogen halides, or carbon oxides), and its reactivity with materials at high temperatures cannot be provided at this time. Further research is required to characterize the behavior of this compound under these conditions.

Interactive Data Table: Thermal Decomposition Data for this compound

Decomposition Condition Products Temperature Range Reference No specific data available in published literature.

Advanced Analytical Techniques for the Characterization and Quantification of 1,1 Dichloro 1,3,3,3 Tetrafluoropropane

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of 1,1-Dichloro-1,3,3,3-tetrafluoropropane. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine environments within the this compound molecule (CF₃CH₂CCl₂F). While specific experimental spectra for this compound are not widely published, the expected spectral features can be accurately predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons of the methylene (B1212753) group (-CH₂-). This signal would be split into a quartet by the three fluorine atoms of the adjacent trifluoromethyl group (-CF₃), a phenomenon known as ³J-coupling (three-bond coupling). The chemical shift for these protons would likely appear in the range of 3.0-4.0 ppm, downfield from tetramethylsilane (B1202638) (TMS), due to the deshielding effect of the adjacent electronegative trifluoromethyl and dichlorofluoromethyl groups.

¹⁹F NMR: The fluorine NMR spectrum provides distinct signals for the different fluorine environments. The -CF₃ group would produce a triplet due to coupling with the two protons of the methylene group (³J-coupling). The -CCl₂F group would likely appear as a singlet, assuming no significant long-range coupling. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. nih.govnsf.gov

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three carbon atoms in the molecule: one for the -CF₃ carbon, one for the -CH₂- carbon, and one for the -CCl₂F carbon. Each signal would exhibit splitting patterns due to coupling with the attached fluorine atoms (¹J-coupling).

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Coupling Nuclei |

| ¹H | 3.0 - 4.0 | Quartet | -CF₃ |

| ¹⁹F (-CF₃) | ~ -60 to -80 | Triplet | -CH₂- |

| ¹⁹F (-CCl₂F) | ~ -30 to -50 | Singlet | N/A |

| ¹³C (-CF₃) | 120 - 130 | Quartet | ³F |

| ¹³C (-CH₂-) | 40 - 50 | Triplet | ²H |

| ¹³C (-CCl₂F) | 90 - 100 | Doublet | ¹F |

Note: Predicted values are based on general principles and data for similar fluorinated compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The spectra are unique to the compound's structure and can be used for identification and purity analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions would include C-H stretching vibrations from the methylene group (typically around 2900-3000 cm⁻¹), strong C-F stretching bands (in the 1000-1400 cm⁻¹ region), and C-Cl stretching vibrations (typically found in the 600-800 cm⁻¹ range). The presence of multiple halogen atoms influences the exact positions of these bands. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The C-C bond vibrations and symmetric C-F and C-Cl stretching modes would be observable.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2900 - 3000 | IR, Raman |

| C-H Bend | 1400 - 1500 | IR |

| C-F Stretch | 1000 - 1400 | IR (Strong), Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-C Stretch | 800 - 1200 | IR, Raman |

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺) and a characteristic pattern of fragment ions. emory.edu

The molecular weight of this compound is approximately 184.95 g/mol . The mass spectrum would show a molecular ion peak cluster, with the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

The fragmentation pattern is a key feature for structural confirmation. chemguide.co.uklibretexts.org Common fragmentation pathways for halogenated alkanes involve the loss of a halogen atom or cleavage of carbon-carbon bonds. nih.govlibretexts.orgmsu.edu

Predicted Fragmentation Pathways:

Loss of a chlorine atom: [M - Cl]⁺ would result in a prominent peak at m/z ~149.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the dichlorofluoromethyl group could yield a [CF₃CH₂]⁺ fragment (m/z 83) and a [CCl₂F]⁺ fragment (m/z 101).

Loss of CF₃: Cleavage can result in the formation of a [CH₂CCl₂F]⁺ ion (m/z 115).

Other fragments: Smaller fragments like [CF₃]⁺ (m/z 69) are also highly probable due to the stability of this cation.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Fragment | Predicted m/z | Identity |

| [C₃H₂Cl₂F₄]⁺ | 184/186/188 | Molecular Ion (M⁺) |

| [C₃H₂ClF₄]⁺ | 149/151 | [M - Cl]⁺ |

| [CH₂CCl₂F]⁺ | 115/117/119 | [M - CF₃]⁺ |

| [CCl₂F]⁺ | 101/103/105 | Dichlorofluoromethyl cation |

| [CF₃CH₂]⁺ | 83 | Trifluoroethyl cation |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture before its detection and quantification.

Gas chromatography (GC) is the premier technique for separating volatile compounds like HCFC-234fa. gassite.com The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. drawellanalytical.comphenomenex.comairproducts.co.ukwikipedia.orgscioninstruments.comsri-instruments-europe.com It operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. wikipedia.orgscioninstruments.comsri-instruments-europe.com This makes the ECD an ideal choice for trace-level analysis of this compound in environmental samples. drawellanalytical.comphenomenex.comiltusa.com

Halogen-Specific Detector (XSD): The XSD is highly selective for halogenated compounds, offering cleaner chromatograms with less interference compared to other detectors. davidsonanalytical.co.uknih.gov The GC effluent undergoes combustion, and the resulting halogenated products react with an alkali-sensitized surface to produce a measurable current. davidsonanalytical.co.uk

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While robust and widely applicable, it is less sensitive to highly halogenated compounds than an ECD and provides no elemental specificity. davidsonanalytical.co.uk

Thermal Conductivity Detector (TCD): The TCD is a non-destructive, universal detector that measures changes in the thermal conductivity of the carrier gas as the analyte elutes. It is less sensitive than other detectors but is suitable for analyzing higher concentrations of refrigerants. phenomenex.comiltusa.com

Table 4: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Selectivity | Sensitivity | Typical Application |

| Electron Capture (ECD) | Electron capture by electronegative analytes | High for halogenated compounds | Very High (ppt levels) | Trace environmental analysis |

| Halogen-Specific (XSD) | Reaction of combustion products on alkali surface | Very high for halogenated compounds | High | Analysis in complex matrices |

| Flame Ionization (FID) | Ionization of organic compounds in a hydrogen flame | Universal for organics | Moderate | General purity and composition analysis |

| Thermal Conductivity (TCD) | Change in thermal conductivity of carrier gas | Universal | Low | High-concentration refrigerant analysis |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for analyzing complex mixtures. nasa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC and MS is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. nasa.govgcms.czperkinelmer.com GC separates the components of a mixture, and the MS provides mass spectra for each eluted component, allowing for unambiguous identification. nasa.gov This is particularly valuable for analyzing refrigerant blends or identifying unknown impurities. researchgate.netchromforum.org The mass spectrometer can be operated in full-scan mode to acquire complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes like this compound. gcms.cz

Advanced GC-MS systems are routinely used for the analysis of hydrochlorofluorocarbons (HCFCs) in various matrices. nasa.govgcms.czperkinelmer.comcopernicus.org For instance, headspace sampling coupled with GC-MS (HS-GC-MS) is effective for analyzing volatile HCFCs in liquid or solid samples, such as polyether polyols. gcms.czperkinelmer.com

While highly specialized techniques like Deans Switch-Gas Chromatography-Ion Trap Mass Spectrometry (DH-GC-ITMS) exist for complex separations, standard GC-MS is typically sufficient and highly effective for the comprehensive analysis of mixtures containing this compound.

Development of Advanced Environmental Monitoring Methods

The ubiquitous nature of volatile organic compounds (VOCs) necessitates the development of robust and highly sensitive monitoring methods. For this compound, this involves adapting and optimizing existing analytical frameworks to achieve low detection limits and high accuracy.

Air Monitoring Techniques for Trace Concentrations

The monitoring of trace concentrations of HCFC-234fa in the atmosphere is critical for understanding its distribution and potential environmental impact. The primary methodologies for this purpose involve the collection and concentration of air samples followed by sophisticated laboratory analysis.

A common and effective approach for sampling airborne HCFC-234fa involves the use of solid sorbent tubes. Sorbent tubes, such as those containing Anasorb CMS (a carbon molecular sieve), are utilized to trap volatile organic compounds from a known volume of air drawn through the tube by a calibrated personal sampling pump. This method allows for the time-weighted average concentration of the compound to be determined. For instance, OSHA Method 113, developed for the similar compound 1,1-dichloro-1-fluoroethane, specifies the use of two standard size Anasorb CMS tubes connected in series for sample collection. osha.gov

Following sample collection, the trapped analytes are typically desorbed using a suitable solvent, such as carbon disulfide, and then analyzed by gas chromatography (GC). osha.gov A flame ionization detector (FID) is a common detector for this purpose, offering good sensitivity for hydrocarbons. For enhanced selectivity and lower detection limits, mass spectrometry (MS) is often coupled with GC (GC-MS). This combination allows for the definitive identification of the target compound based on its mass spectrum and retention time.

The table below outlines a typical methodology for air sampling and analysis of a similar halogenated hydrocarbon, which can be adapted for this compound.

| Parameter | Description |

| Sampling Medium | Two standard size (6-mm O.D., 150/75 mg sections) Anasorb CMS tubes in series |

| Sampling Pump | Personal sampling pump calibrated with the sampling device attached |

| Flow Rate | Recommended flow rate as per validated method (e.g., within ±5%) |

| Sample Volume | Dependent on the expected concentration and method detection limit |

| Desorption Solvent | Carbon Disulfide |

| Analytical Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) |

| Calibration | Internal standard calibration method with freshly prepared analytical standards |

| This table is based on a methodology for a similar compound and serves as a general guideline. osha.gov |

Water and Terrestrial Matrix Analysis

The analysis of this compound in water and terrestrial matrices such as soil and sediment typically employs purge-and-trap concentration followed by gas chromatography-mass spectrometry (GC-MS). This technique is highly effective for volatile organic compounds that are insoluble or slightly soluble in water.

The purge-and-trap process, as described in U.S. EPA Method 5030C, involves bubbling an inert gas through an aqueous sample. epa.gov This purging action transfers the volatile HCFC-234fa from the liquid phase to the vapor phase. The vapor is then carried through a sorbent trap, where the analyte is concentrated. After purging is complete, the trap is heated, and the desorbed compound is introduced into the GC-MS system for separation and detection. clu-in.org This method offers the advantage of sample pre-concentration, which significantly improves sensitivity and allows for the detection of trace levels of the compound. researchgate.netlabrulez.com

For soil and sediment samples, a similar principle is applied. A known weight of the solid sample is mixed with a reagent water and then subjected to the purge-and-trap process. Methodologies for similar compounds, such as 1,3-dichloropropene (B49464), have demonstrated the effectiveness of this approach for terrestrial matrices. nih.gov

The performance of these analytical methods is crucial for generating reliable environmental data. Key validation parameters include the method detection limit (MDL), precision, and accuracy (recovery). For example, a study on the analysis of 1,3-dichloropropene in water and soil using on-line purge and trap GC-MS reported excellent performance metrics. nih.gov

Below is a table summarizing typical performance data for the analysis of a similar volatile organic compound in water and soil, which would be targeted in a validated method for this compound.

| Matrix | Analytical Technique | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Recovery | Precision (%RSD) |

| Water | Purge and Trap GC-MS | 0.05 µg/L | 0.1 µg/L | 93-104% | < 6% |

| Soil | Purge and Trap GC-MS | 0.005 µg/kg | 0.01 mg/kg | 93-104% | < 6% |

| This data is for 1,3-dichloropropene and represents target performance for a validated HCFC-234fa method. nih.gov |

Environmental Impact and Regulatory Context

Ozone Depletion and Global Warming Potential

As an HCFC, 1,1-Dichloro-1,3,3,3-tetrafluoropropane has a non-zero Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The ODP of HCFCs is generally in the range of 0.005 to 0.2, significantly lower than that of CFCs (which have ODPs around 1.0). wikipedia.org This is because the C-H bond allows for decomposition in the lower atmosphere, reducing the amount of chlorine that reaches the stratosphere to deplete ozone. wikipedia.org The GWP is a measure of a compound's contribution to global warming relative to carbon dioxide. A calculated radiative efficiency of 0.257 has been reported for this compound, which is a key factor in its GWP. epa.gov The GWP for isomers of dichlorotetrafluoropropane (B132746) are estimated to be in the hundreds, lower than many HFCs but still significant.

Atmospheric Fate and Degradation Pathways

The primary atmospheric fate of this compound is its reaction with hydroxyl radicals (•OH) in the troposphere. This degradation process is much faster than the photolysis that CFCs undergo in the stratosphere. This shorter atmospheric lifetime is the reason for the lower ODP of HCFCs. wikipedia.org The degradation products would consist of smaller halogenated compounds that are eventually removed from the atmosphere through precipitation.

Computational and Theoretical Chemistry Investigations of 1,1 Dichloro 1,3,3,3 Tetrafluoropropane

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of a molecule. These studies for 1,1-Dichloro-1,3,3,3-tetrafluoropropane (DTP) have been particularly focused on its atmospheric chemistry, revealing key aspects of its reactivity.

Calculation of Reaction Energy Profiles and Transition States

A significant area of investigation has been the atmospheric oxidation of DTP, initiated by hydroxyl (˙OH) radicals and chlorine (Cl) atoms. nih.gov Quantum chemical calculations have been employed to map out the potential energy surface for these reactions. nih.gov

The primary reaction pathway identified involves the abstraction of a hydrogen atom from the central carbon atom (C2), leading to the formation of the CF₃C˙HCCl₂F radical. nih.gov The potential energy profile for this reaction was determined using high-level computational methods, specifically the CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ level of theory. nih.gov This approach allows for the accurate calculation of the energies of reactants, transition states, and products, which is crucial for understanding the reaction's feasibility and kinetics.

The transition states for the H-atom abstraction by both ˙OH and Cl have been located and characterized. These calculations reveal the energy barriers that must be overcome for the reactions to proceed, providing a detailed picture of the reaction mechanism at a molecular level.

Theoretical Determination of Rate Coefficients for Chemical Reactions

Building upon the calculated energy profiles, theoretical kinetics can be used to determine the rate coefficients for these atmospheric reactions. For the reaction of DTP with ˙OH radicals and Cl atoms, the calculated rate coefficients at 298 K are in agreement with experimental values. nih.gov

These theoretical calculations provide a powerful predictive tool, especially for reactions that are difficult to study experimentally. The results indicate that the reaction with ˙OH radicals is significantly faster than with Cl atoms, suggesting that the former is the more important atmospheric degradation pathway for DTP. nih.gov

Table 1: Calculated Rate Coefficients for the Reaction of DTP with ˙OH and Cl at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| ˙OH | 3.89 × 10⁻¹⁵ |

Source: nih.gov

Molecular Modeling and Simulation Approaches

While detailed studies specifically on the molecular modeling and simulation of this compound are not extensively available in the reviewed literature, the general methodologies are widely applied to understand the behavior of halogenated hydrocarbons.

Prediction of Molecular Interactions and Conformational Analysis

Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are instrumental in predicting how molecules like DTP interact with each other and their environment. These methods can be used to calculate properties like van der Waals forces and electrostatic interactions, which govern the physical properties of the substance.

Application of Molecular Similarity Measures for Property Prediction

Molecular similarity is a concept used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. By comparing the structural and electronic features of a target molecule to a database of compounds with known properties, it is possible to predict the properties of the target.

For hydrochlorofluorocarbons (HCFCs) like DTP, molecular similarity approaches could be used to predict properties such as boiling point, vapor pressure, and environmental impact factors like ozone depletion potential and global warming potential. This is achieved by representing the molecules numerically using various descriptors (e.g., topological indices, quantum chemical parameters) and then using statistical models to correlate these descriptors with the property of interest. While a specific application of this method to DTP was not identified in the search results, it represents a powerful computational tool for screening new chemical compounds.

Advanced Mechanistic Insights from Computational Analysis

Computational analysis of the atmospheric oxidation of DTP has provided advanced insights into its environmental fate. nih.gov The calculations confirm that H-atom abstraction from the central carbon is the major degradation pathway. nih.gov

Furthermore, the computed rate coefficients allow for the estimation of the atmospheric lifetime of DTP, which was calculated to be 8.2 years. nih.gov This information, combined with its calculated radiative efficiency of 0.246 W m⁻² ppb⁻¹, enabled the estimation of a 100-year global warming potential (GWP) of 712. nih.gov These findings highlight the significant role of computational chemistry in assessing the environmental impact of chemical compounds. The detailed mechanistic understanding derived from these studies is crucial for developing more environmentally benign alternatives.

Research Applications and Derivatives of 1,1 Dichloro 1,3,3,3 Tetrafluoropropane in Specialized Chemical Fields

Role as an Intermediate in the Synthesis of Novel Fluorinated Compounds

The molecular structure of 1,1-dichloro-1,3,3,3-tetrafluoropropane (CF₃CH₂CCl₂F) makes it a versatile starting point for producing unsaturated fluorinated compounds through elimination reactions. The presence of both chlorine and hydrogen atoms on adjacent carbon atoms allows for targeted dehydrohalogenation reactions to form a carbon-carbon double bond, yielding various valuable propenes.

While direct synthesis pathways from this compound are proprietary and detailed in patent literature, its role as a precursor is understood through the well-established chemistry of dehydrohalogenation of similar hydrochlorofluorocarbons. The primary method for converting saturated HCFCs into unsaturated HFOs is catalytic dehydrohalogenation, typically involving either dehydrochlorination (elimination of HCl) or dehydrofluorination (elimination of HF).

For instance, the dehydrochlorination of the isomeric compound 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) is a known route to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). researchgate.net Similarly, the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) is used to synthesize 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.net These processes, often conducted in the gas phase over catalysts such as modified metal oxides or activated carbon, demonstrate the industrial strategy for HFO production. researchgate.net

Based on these analogous reactions, this compound serves as a key intermediate. The elimination of a molecule of hydrogen chloride (HCl) from it leads to the formation of a chlorotetrafluoropropene, which can be a valuable product itself or can be further processed to yield a fully fluorinated olefin like HFO-1234ze through subsequent reaction steps.

The dehydrohalogenation of this compound can be controlled to selectively produce specific halogenated propenes. The initial dehydrochlorination is expected to yield 1-chloro-1,3,3,3-tetrafluoropropene. This hydrochlorofluoroolefin (HCFO) is a significant compound in its own right and can be an end product or a further intermediate.

The synthesis of hydrochlorofluoroolefins from dichlorinated precursors is a documented strategy. A notable example is the conversion of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) into 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) via dehydrochlorination over an activated carbon catalyst. google.com This reaction highlights the utility of dichlorinated propanes in producing valuable chlorinated olefins. HCFOs like HCFO-1233zd are used as foam blowing agents, solvents, and are also precursors for HFOs such as HFO-1234ze. patsnap.com

The reaction pathways involving these intermediates can be complex, sometimes resulting in mixtures of isomers (E and Z) or other halogenated byproducts, which necessitates purification steps in an industrial process. google.com

| Starting Material (HCFC/HFC) | Reaction Type | Primary Product (HFO/HCFO) | Significance |

|---|---|---|---|

| 1,1,1,2-Tetrafluoro-2-chloropropane (HCFC-244bb) | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Key route to a major low-GWP refrigerant. researchgate.net |

| 1,1-Dichloro-3,3,3-trifluoropropane (HCFC-243fa) | Dehydrochlorination | 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | Synthesis of a foam blowing agent and HFO precursor. google.com |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Dehydrofluorination | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Production of a low-GWP refrigerant and blowing agent. researchgate.net |

Chemical Reagent Utility in Advanced Organic Synthesis

Current scientific literature and patent filings primarily focus on the role of this compound as a synthetic intermediate for producing other bulk fluorochemicals, namely fluorinated propenes. There is limited available information to suggest its use as a specialized reagent in advanced organic synthesis for creating complex molecules, such as pharmaceuticals or agrochemicals. Its utility appears to be concentrated in the fluorocarbon industry as a precursor rather than as a reagent that imparts a specific functional group in broader synthetic chemistry. Some suppliers list the compound for research purposes, but specific applications as a reagent in complex syntheses are not detailed in peer-reviewed literature.

Research into Alternative Fluorocarbon Technologies and Formulations

The research driving the synthesis of compounds derived from this compound is rooted in a global effort to phase out older generations of fluorocarbons with high environmental impact. Chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were phased out due to their ozone depletion potential (ODP), while hydrofluorocarbons (HFCs), such as the widely used R-134a, are now being phased down due to their high global warming potential (GWP).

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorocarbons, developed to have zero ODP and very low GWP. The presence of a carbon-carbon double bond makes them more reactive in the atmosphere, leading to much shorter atmospheric lifetimes and thus a lower climate impact.

The primary HFO linked to the synthetic pathway involving this compound is 1,3,3,3-tetrafluoropropene (HFO-1234ze). HFO-1234ze is a leading low-GWP alternative to HFC-134a (which has a GWP of 1430). It is used as a refrigerant in commercial air conditioning and chillers, a foam-blowing agent, and an aerosol propellant. The trans-isomer, HFO-1234ze(E), is particularly valued for these applications. This drive for sustainable technologies has also led to research into novel uses for HFOs, such as in gas detectors and as specialized etch gases in the semiconductor industry, further fueling the need for efficient and cost-effective production routes from intermediates like this compound.

| Compound Name | Abbreviation / Common Name | Molecular Formula |

|---|---|---|

| This compound | HCFC-244fa | C₃H₂Cl₂F₄ |

| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | C₃H₂F₄ |

| 1,3,3,3-Tetrafluoropropene | HFO-1234ze | C₃H₂F₄ |

| 1-Chloro-3,3,3-trifluoropropene | HCFO-1233zd | C₃H₂ClF₃ |

| 1,1,1,2-Tetrafluoro-2-chloropropane | HCFC-244bb | C₃H₃ClF₄ |

| 1,1,1,3,3-Pentafluoropropane | HFC-245fa | C₃H₃F₅ |

| 1,1-Dichloro-3,3,3-trifluoropropane | HCFC-243fa | C₃H₃Cl₂F₃ |

| 1,1,1,2-Tetrafluoroethane | HFC-134a / R-134a | C₂H₂F₄ |

| 1-Chloro-1,3,3,3-tetrafluoropropene | - | C₃HClF₄ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.